molecular formula C9H13N3O2 B2815204 ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 2089992-77-6

ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B2815204
CAS No.: 2089992-77-6
M. Wt: 195.222
InChI Key: UHJFLDRPOGQOJF-UHFFFAOYSA-N
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Description

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 2-aminopyrimidine-5-carboxylate with an aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the imidazo[1,2-a]pyrimidine scaffold .

Comparison with Similar Compounds

Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-8(13)7-6-11-9-10-4-3-5-12(7)9/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJFLDRPOGQOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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